

NBI-35965: A Technical Overview of Brain Penetrance and Oral Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective, orally active, and brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1] Developed by Neurocrine Biosciences, this small molecule has been investigated for its therapeutic potential in stress and anxiety-related disorders.[2] A critical aspect of its preclinical profile is its ability to be administered orally and to cross the blood-brain barrier to engage its central target. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and brain penetrance of **NBI-35965**, based on preclinical studies in rats.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of **NBI-35965** in rats, as reported in preclinical studies.[1][2]

Table 1: Pharmacokinetic Profile of NBI-35965 in Rats



Parameter	Value	Units
Oral Bioavailability (F)	34	%
Maximal Plasma Concentration (Cmax)	560	ng/mL
Time to Maximal Plasma Concentration (Tmax)	1	hour
Volume of Distribution (Vd)	17.8	L/kg
Plasma Clearance (CL)	17	mL/min/kg
Half-life (t1/2)	12	hours

Table 2: Brain Penetrance of NBI-35965 in Rats

Parameter	Value	Units
Maximal Brain Concentration	700	ng/g

Experimental Protocols

While quantitative data for the oral bioavailability and brain penetrance of **NBI-35965** are available from preclinical studies in rats, the detailed experimental protocols for these assessments are not fully described in the publicly available literature. The primary reference for this data is cited as Gross, R.S. et al. J Med Chem 2005;48:5780-93.[1] Access to the full-text of this publication would be required to provide a detailed description of the methodologies employed.

Based on standard pharmacokinetic study designs, the general approach to determine these parameters would likely involve the following steps:

Conceptual Workflow for Oral Bioavailability Assessment

The determination of oral bioavailability typically involves administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals. Plasma samples are

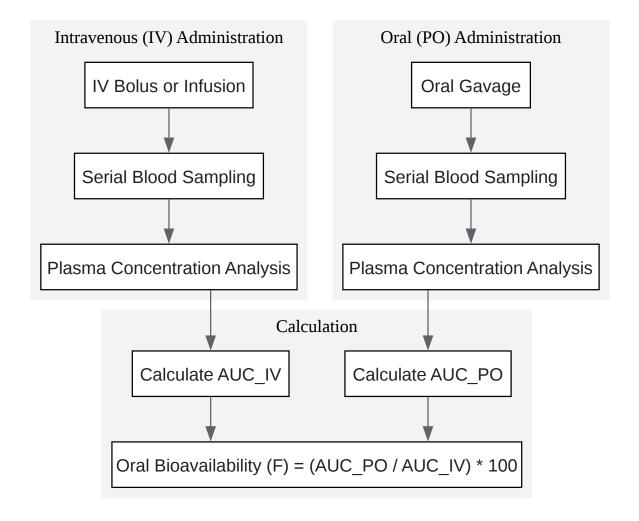




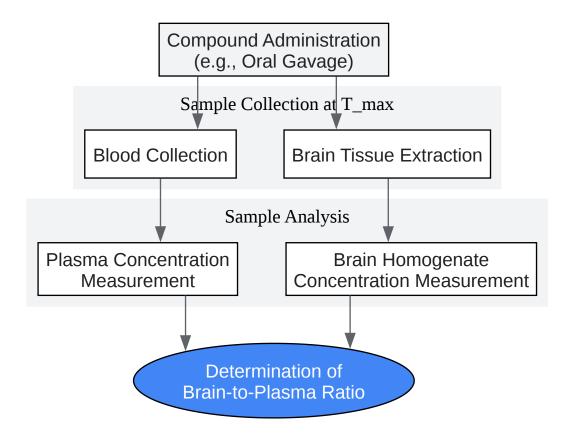


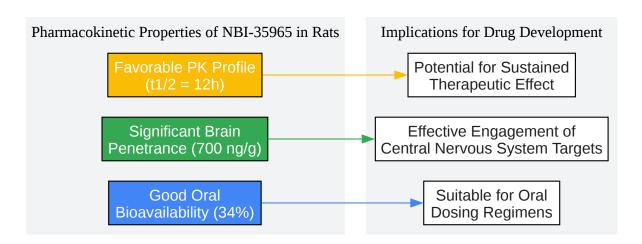
collected at various time points and analyzed to determine the drug concentration.











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